Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester involves the reaction of diethyl malonate with 1-methyl-1H-pyrazol-4-amine under specific conditions . The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the desired product . The reaction is carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure optimal yield .
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production methods would likely involve similar reaction conditions but with optimized parameters for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester: Similar structure but different ester groups.
Propanedioic acid, 2-propenyl-, diethyl ester: Similar backbone but different substituents.
Uniqueness
Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester is unique due to the presence of the 1-methyl-1H-pyrazol-4-yl group, which imparts specific chemical and biological properties . This makes it distinct from other similar compounds and valuable for specific research applications .
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
diethyl 2-[[(1-methylpyrazol-4-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H17N3O4/c1-4-18-11(16)10(12(17)19-5-2)7-13-9-6-14-15(3)8-9/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
WDPBXFZRZLETML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(N=C1)C)C(=O)OCC |
Origin of Product |
United States |
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